molecular formula C5H11NOS B162486 Aldicarb oxime CAS No. 1646-75-9

Aldicarb oxime

Cat. No.: B162486
CAS No.: 1646-75-9
M. Wt: 133.21 g/mol
InChI Key: ZFGMCJAXIZTVJA-GQCTYLIASA-N
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Mechanism of Action

Target of Action

The primary target of 2-Methyl-2-(methylthio)propionaldehyde Oxime, also known as Aldicarb , is acetylcholinesterase . Acetylcholinesterase is an enzyme that plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine in the synaptic cleft, thereby terminating the signal transmission.

Mode of Action

Aldicarb acts as a potent acetylcholinesterase inhibitor . By inhibiting the action of acetylcholinesterase, it prevents the breakdown of acetylcholine, leading to an accumulation of acetylcholine in the synaptic cleft . This results in continuous stimulation of the neurons, causing a range of symptoms associated with overstimulation of the nervous system.

Pharmacokinetics

It is known that aldicarb can be absorbed into the body through inhalation, skin contact, and ingestion . Once inside the body, it can be metabolized and eventually excreted .

Result of Action

The result of Aldicarb’s action is the overstimulation of the nervous system, leading to symptoms such as sweating, pupillary constriction, muscle cramps, excessive salivation, dizziness, labored breathing, nausea, vomiting, convulsions, and potentially unconsciousness .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Aldicarb. For instance, it is highly soluble and volatile , which can affect its distribution in the environment and its uptake by organisms. . As such, the presence of water and the characteristics of the soil can impact its environmental behavior and efficacy.

Properties

IUPAC Name

(NE)-N-(2-methyl-2-methylsulfanylpropylidene)hydroxylamine
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InChI

InChI=1S/C5H11NOS/c1-5(2,8-3)4-6-7/h4,7H,1-3H3/b6-4+
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InChI Key

ZFGMCJAXIZTVJA-GQCTYLIASA-N
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Canonical SMILES

CC(C)(C=NO)SC
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Isomeric SMILES

CC(C)(/C=N/O)SC
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Molecular Formula

C5H11NOS
Record name ALDICARB OXIME
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Molecular Weight

133.21 g/mol
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Physical Description

Aldicarb oxime appears as clear colorless,viscous liquid with an unpleasant sulfurous or musty odor. (NTP, 1992), Colorless, viscous liquid with an unpleasant sulfurous or musty odor; [CAMEO]
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Boiling Point

410 °F at 760 mmHg (with partial decomposition) (NTP, 1992)
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Flash Point

244.4 °F (NTP, 1992), 118 °C
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Solubility

10 to 50 mg/mL at 68 °F (NTP, 1992)
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Density

1.05 (NTP, 1992) - Denser than water; will sink
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Vapor Density

4.6 (estimated) (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

less than 0.1 mmHg at 68 °F (NTP, 1992)
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CAS No.

1646-75-9
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Melting Point

70 °F (NTP, 1992)
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Synthesis routes and methods

Procedure details

The carbamoylation step of the process of this invention can be conducted by mixing 2-methyl-2-(methylthio) propionaldehyde oxime with water at a preferred temperature of from about 0° C. to about 30° C. after which a catalyst is optionally added to the mixture. While maintaining the reaction temperature between about 0° C. and 30° C., methyl isocyanate is added with vigorous stirring over a sufficient period of time to provide for substantially complete conversion of 2-methyl-2-(methylthio) propionaldehyde oxime to 2-methyl-2-(methylthio) propionaldehyde O-(methylcarbamoyl) oxime. The carbamoylation step of the process of this invention can provide 2-methyl-2-(methylthio) propionaldehyde O-(methylcarbamoyl) oxime on a yield basis in excess of 90 percent based on the weight of 2-methyl-2-(methylthio) propionaldehyde oxime.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 2-Methyl-2-(methylthio)propionaldehyde oxime exert its insecticidal effects? What are the downstream consequences of this interaction?

A: 2-Methyl-2-(methylthio)propionaldehyde oxime itself is not directly insecticidal. It serves as the parent compound for aldicarb, which is a potent insecticide. Aldicarb functions by inhibiting acetylcholinesterase (AChE), an enzyme crucial for nerve impulse transmission. AChE normally breaks down the neurotransmitter acetylcholine (ACh) in the synapse (the junction between nerve cells). Inhibition of AChE by aldicarb leads to ACh accumulation, causing excessive stimulation of nerve cells. This overstimulation disrupts normal nerve function, leading to paralysis and ultimately death in insects. []

Q2: What are the potential environmental hazards associated with the use of aldicarb, and how do the properties of 2-Methyl-2-(methylthio)propionaldehyde oxime contribute to these concerns?

A: The research highlights two major environmental concerns stemming from aldicarb use: groundwater contamination and excessive residues on food products. [] These issues are directly linked to the physicochemical properties of 2-Methyl-2-(methylthio)propionaldehyde oxime, the precursor to aldicarb.

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